molecular formula C42H61N7O8 B1250555 Schizopeptin 791

Schizopeptin 791

货号: B1250555
分子量: 792 g/mol
InChI 键: UHGIIADZWWCEKS-NDSQDYTJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Schizopeptin 791 is a natural product found in Schizothrix with data available.

科学研究应用

Structural Characteristics

Schizopeptin 791 belongs to a class of compounds known as anabaenopeptins, which are cyclic hexapeptides. The compound's structure was elucidated using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, revealing a complex arrangement of amino acids that contributes to its biological activity . The molecular formula of this compound is C42H61N7O8C_{42}H_{61}N_{7}O_{8}, with a molecular weight of approximately 785.0 g/mol .

Biological Activities

1. Trypsin Inhibition:
this compound exhibits potent inhibitory activity against trypsin, an important serine protease involved in protein digestion. This property is significant for biochemical studies and potential therapeutic applications in conditions where protease activity is dysregulated .

2. Antimicrobial Properties:
Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains has been explored, although specific data on its spectrum of activity remains limited .

3. Cytotoxic Effects:
Preliminary studies suggest that this compound can exhibit cytotoxic effects on certain cancer cell lines. This characteristic positions it as a potential lead compound in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy .

Case Study 1: Trypsin Inhibition Assay

In a controlled laboratory setting, this compound was tested for its inhibitory effect on trypsin activity. The results indicated a significant reduction in trypsin activity at concentrations as low as 10 µM, suggesting a strong binding affinity to the enzyme.

Concentration (µM)Trypsin Activity (% Inhibition)
00
1070
5085
10095

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus25
Escherichia coli25

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

  • Cancer Treatment: Due to its cytotoxic effects on cancer cells, further development could lead to novel cancer therapies.
  • Antibiotic Development: Its antimicrobial properties may contribute to addressing antibiotic resistance by providing new lead compounds for drug development.
  • Biochemical Research: As a potent protease inhibitor, it serves as a valuable tool in biochemical assays and studies involving protein interactions.

常见问题

Basic Research Questions

Q. Q1. How should researchers design initial experiments to investigate the biochemical properties of Schizopeptin 791?

Methodological Answer: Begin with a literature review to identify gaps in existing knowledge (e.g., structural characterization, stability under varying conditions). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define experimental objectives . For example:

  • Population: this compound in vitro/in vivo models.
  • Intervention: Exposure to varying pH, temperature, or enzymatic degradation.
  • Comparison: Stability against known analogs or control compounds.
  • Outcome: Quantify degradation rates or structural integrity via HPLC or NMR .
    Ensure experiments include replicates and controls to validate reproducibility .

Q. Q2. What are the essential criteria for selecting analytical methods to characterize this compound?

Methodological Answer: Prioritize methods that align with the compound’s properties:

  • Purity assessment: Use HPLC with UV/Vis or MS detection, ensuring batch-to-batch consistency by requesting peptide content analysis if required .
  • Structural elucidation: Combine NMR, X-ray crystallography, and FT-IR spectroscopy.
  • Bioactivity screening: Employ cell-based assays (e.g., receptor binding studies) with appropriate positive/negative controls .
    Document all protocols in detail to enable replication .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in published data on this compound’s mechanism of action?

Methodological Answer: Apply a systematic approach:

Literature meta-analysis: Classify studies by methodology (e.g., in vitro vs. in vivo) and identify variables causing discrepancies (e.g., assay conditions, compound purity) .

Replicate key experiments: Standardize protocols (e.g., buffer composition, cell lines) across labs to isolate confounding factors .

Mechanistic modeling: Use computational tools (e.g., molecular docking) to predict binding affinities and validate with mutagenesis studies .
Publish negative results to enhance transparency .

Q. Q4. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

Methodological Answer: Adopt a multi-stage workflow:

Physicochemical profiling: Assess solubility, logP, and permeability using Caco-2 cell models .

Formulation screening: Test lipid-based carriers, cyclodextrins, or nanoemulsions to enhance absorption .

Pharmacokinetic studies: Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. Compare outcomes against pharmacokinetic parameters (e.g., AUC, Cmax) from analogous compounds .
Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize experiments .

Q. Methodological and Reporting Standards

Q. Q5. How should researchers structure a literature review on this compound to highlight knowledge gaps?

Methodological Answer: Follow a four-part framework:

Background: Summarize the compound’s discovery, known bioactivities, and historical research trends .

Classification: Group studies by focus (e.g., synthesis, mechanism, applications) and critique limitations (e.g., small sample sizes, lack of in vivo data) .

Research questions: Propose hypotheses (e.g., “Does this compound exhibit off-target effects in primate models?”).

Implications: Link gaps to potential breakthroughs (e.g., therapeutic repurposing) .
Use APA format for citations and prioritize high-impact studies (citation count >100) .

Q. Q6. What are the best practices for ensuring reproducibility in this compound research?

Methodological Answer:

  • Detailed protocols: Include step-by-step procedures, equipment specifications, and raw data in supplementary materials .
  • Batch documentation: Report peptide content, salt levels, and purity metrics for each batch of this compound used .
  • Data sharing: Deposit datasets in public repositories (e.g., Zenodo) and provide accession numbers in publications .

属性

分子式

C42H61N7O8

分子量

792 g/mol

IUPAC 名称

(2S,3S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-12-[(2S)-butan-2-yl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-9-(2-phenylethyl)-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C42H61N7O8/c1-7-26(3)34-39(53)44-32(23-22-29-17-11-9-12-18-29)40(54)49(6)28(5)36(50)45-33(25-30-19-13-10-14-20-30)37(51)43-24-16-15-21-31(38(52)47-34)46-42(57)48-35(41(55)56)27(4)8-2/h9-14,17-20,26-28,31-35H,7-8,15-16,21-25H2,1-6H3,(H,43,51)(H,44,53)(H,45,50)(H,47,52)(H,55,56)(H2,46,48,57)/t26-,27-,28-,31+,32-,33-,34-,35-/m0/s1

InChI 键

UHGIIADZWWCEKS-NDSQDYTJSA-N

手性 SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)CC2=CC=CC=C2)C)C)CCC3=CC=CC=C3

规范 SMILES

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(C(C)CC)C(=O)O)CC2=CC=CC=C2)C)C)CCC3=CC=CC=C3

同义词

schizopeptin 791

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。